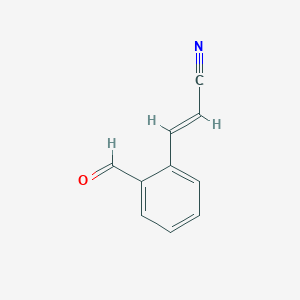
3-(2-Formylphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Formylphenyl)acrylonitrile is a chemical compound that belongs to the family of acrylonitriles. It is commonly used in scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-Formylphenyl)acrylonitrile involves its ability to react with ROS and form a fluorescent product. The fluorescent product can be detected using fluorescence microscopy or spectroscopy. The intensity of the fluorescence signal is proportional to the amount of ROS present in the sample.
Effets Biochimiques Et Physiologiques
3-(2-Formylphenyl)acrylonitrile does not have any known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is generally considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-Formylphenyl)acrylonitrile is its ability to detect ROS with high sensitivity and specificity. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of 3-(2-Formylphenyl)acrylonitrile is its limited stability in aqueous solutions. It is also sensitive to light and air, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for the use of 3-(2-Formylphenyl)acrylonitrile in scientific research. One potential application is in the development of new therapies for oxidative stress-related diseases. Another direction is the use of 3-(2-Formylphenyl)acrylonitrile as a tool for studying the role of ROS in cellular signaling pathways. Additionally, there is potential for the development of new fluorescent probes based on the structure of 3-(2-Formylphenyl)acrylonitrile that can detect other molecules of interest in biological systems.
In conclusion, 3-(2-Formylphenyl)acrylonitrile is a valuable tool for studying oxidative stress-related diseases and cellular signaling pathways. Its ability to detect ROS with high sensitivity and specificity makes it a valuable asset in scientific research. However, its limitations in stability and sensitivity to light and air must be taken into consideration when using it in laboratory experiments. The future directions for the use of 3-(2-Formylphenyl)acrylonitrile are promising and may lead to the development of new therapies and tools for studying biological systems.
Méthodes De Synthèse
The synthesis of 3-(2-Formylphenyl)acrylonitrile involves the reaction between 2-formylbenzaldehyde and acrylonitrile. The reaction is typically carried out in the presence of a catalyst such as triethylamine. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Applications De Recherche Scientifique
3-(2-Formylphenyl)acrylonitrile has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS). ROS are highly reactive molecules that are produced by cells during oxidative stress. The ability of 3-(2-Formylphenyl)acrylonitrile to detect ROS makes it a valuable tool for studying oxidative stress-related diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
114215-38-2 |
|---|---|
Nom du produit |
3-(2-Formylphenyl)acrylonitrile |
Formule moléculaire |
C10H7NO |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(E)-3-(2-formylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H7NO/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-6,8H/b6-3+ |
Clé InChI |
XTIBVNNJUWYJBG-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C#N)C=O |
SMILES |
C1=CC=C(C(=C1)C=CC#N)C=O |
SMILES canonique |
C1=CC=C(C(=C1)C=CC#N)C=O |
Synonymes |
2-Propenenitrile, 3-(2-formylphenyl)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



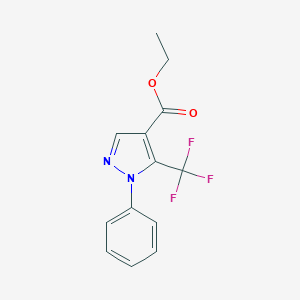
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
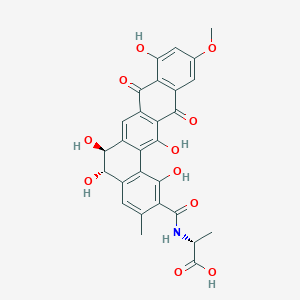
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
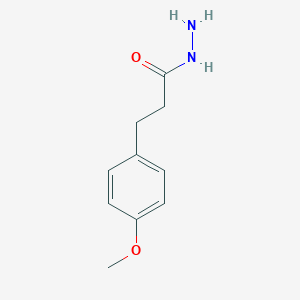
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
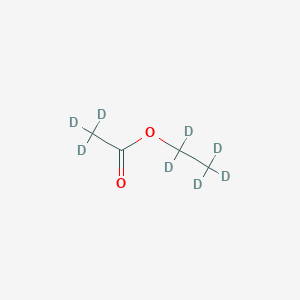
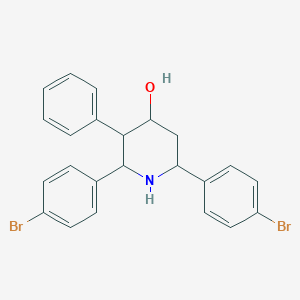
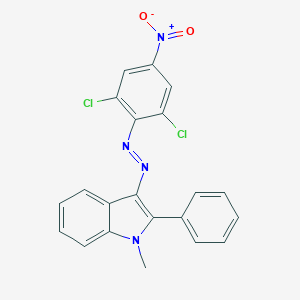
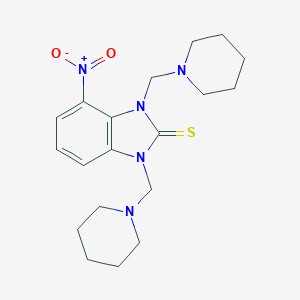
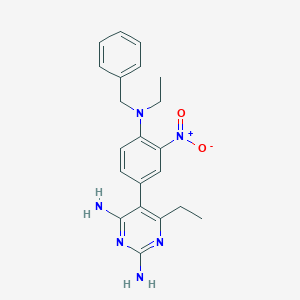
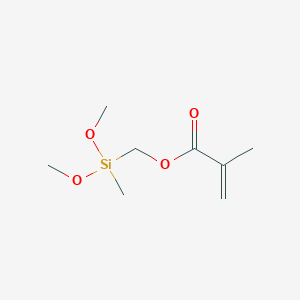
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)